molecular formula C21H26N2O6S B554627 Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine CAS No. 34235-82-0

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

Cat. No.: B554627
CAS No.: 34235-82-0
M. Wt: 434.5 g/mol
InChI Key: XSWGRGGVKUEBSE-IBGZPJMESA-N
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Description

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine, also known as Nε-Cbz-Nα-tosyl-L-lysine or Tos-Lys (Z)-OH, is a chemical compound with the molecular formula C21H26N2O6S .


Molecular Structure Analysis

The molecular weight of this compound is 434.51 . The compound is solid at 20 degrees Celsius .


Physical and Chemical Properties Analysis

This compound is a white to almost white powder or crystal . It has a melting point range of 121.0 to 124.0 °C . The specific rotation [a]20/D is +13.0 to +16.0 deg (C=1, EtOH) . It is almost transparent in hot toluene .

Scientific Research Applications

Multivalent Ligand Design

Comb-type copolymers, incorporating a polyacrylamide backbone with poly(L-lysine) grafts, utilize Nε-Carbobenzoxy-Nα-tosyl-L-lysine for the regulation of amino group clusters, facilitating the design of multivalent ligands. This approach aids in the sensitive detection of cell interactions and the investigation of ligand affinity for receptors, highlighting its application in biomaterial science and drug delivery systems (Asayama, Maruyama, & Akaike, 1999).

HIV-Protease Inhibitors

Nε-Carbobenzoxy-Nα-tosyl-L-lysine derivatives have been evaluated for their potential as HIV-protease inhibitors. The modification of lysine with specific functional groups has led to the development of compounds with significant potency against the HIV virus, demonstrating the compound's relevance in medicinal chemistry and antiviral drug development (Stranix et al., 2003).

Protein Modifications

The conversion of Amadori products to Nε-(carboxymethyl)lysine under alkaline conditions has been studied using Nε-Carbobenzoxy-Nα-tosyl-L-lysine as a model compound. This research has implications for understanding glycation processes and the formation of advanced glycation end-products (AGEs), which are significant in diabetes, aging, and various diseases (Nagai et al., 1998).

Bio-inspired Hybrid Fibers

Nε-Carbobenzoxy-Nα-tosyl-L-lysine has been utilized in the synthesis of poly(L-lysine) derivatives, which function as substrates for enzyme-mediated cross-linking, leading to the creation of bio-inspired hybrid fibers. This application underscores the compound's utility in biomaterials engineering, offering a novel approach to developing reinforced hybrid fibers with improved mechanical strength (Tonegawa et al., 2004).

Safety and Hazards

The Safety Data Sheet (SDS) for Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine was not available in the search results .

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWGRGGVKUEBSE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555575
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34235-82-0
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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